molecular formula C14H22N2O2 B14606574 3-(Diethylamino)phenyl propylcarbamate CAS No. 60309-72-0

3-(Diethylamino)phenyl propylcarbamate

Cat. No.: B14606574
CAS No.: 60309-72-0
M. Wt: 250.34 g/mol
InChI Key: BLELLEPOVPQUBD-UHFFFAOYSA-N
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Description

3-(Diethylamino)phenyl propylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a propylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)phenyl propylcarbamate typically involves the reaction of 3-(Diethylamino)phenyl isocyanate with propyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production. Additionally, purification steps, such as crystallization or distillation, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)phenyl propylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or alcohol.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(Diethylamino)phenyl propylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the formulation of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)phenyl propylcarbamate involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, modulating their activity. The carbamate moiety can inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to the inhibition of enzyme function. This mechanism is similar to that of other carbamate-based compounds used in medicine and agriculture.

Comparison with Similar Compounds

Similar Compounds

    Propamocarb: Another carbamate compound with similar structural features but different functional groups.

    Diethylpropion: A compound with a diethylamino group but different overall structure and applications.

Uniqueness

3-(Diethylamino)phenyl propylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

60309-72-0

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

[3-(diethylamino)phenyl] N-propylcarbamate

InChI

InChI=1S/C14H22N2O2/c1-4-10-15-14(17)18-13-9-7-8-12(11-13)16(5-2)6-3/h7-9,11H,4-6,10H2,1-3H3,(H,15,17)

InChI Key

BLELLEPOVPQUBD-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OC1=CC=CC(=C1)N(CC)CC

Origin of Product

United States

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